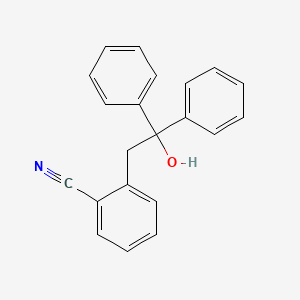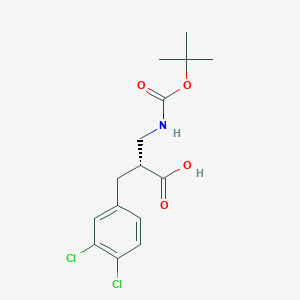
6-amino-5-bromo-N-methyl-N-propylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-amino-5-bromo-N-methyl-N-propylnicotinamide is a chemical compound with the molecular formula C10H14BrN3O It is a derivative of nicotinamide, characterized by the presence of an amino group at the 6th position, a bromine atom at the 5th position, and N-methyl and N-propyl groups attached to the nicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-bromo-N-methyl-N-propylnicotinamide typically involves the bromination of nicotinamide followed by the introduction of the amino group and the alkylation of the nitrogen atom. The general synthetic route can be summarized as follows:
Bromination: Nicotinamide is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 6th position.
Alkylation: The final step involves the alkylation of the nitrogen atom with methyl and propyl groups using appropriate alkylating agents such as methyl iodide and propyl bromide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-amino-5-bromo-N-methyl-N-propylnicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide or potassium cyanide in an appropriate solvent.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido or cyano derivatives.
科学的研究の応用
6-amino-5-bromo-N-methyl-N-propylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-amino-5-bromo-N-methyl-N-propylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
6-Aminonicotinamide: A related compound with an amino group at the 6th position but lacking the bromine and alkyl groups.
5-Bromo-N-methylnicotinamide: Similar structure but without the amino and propyl groups.
Uniqueness
6-amino-5-bromo-N-methyl-N-propylnicotinamide is unique due to the combination of functional groups, which confer specific chemical and biological properties. The presence of both amino and bromine groups allows for diverse chemical reactivity, while the N-methyl and N-propyl groups enhance its lipophilicity and potential biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H14BrN3O |
|---|---|
分子量 |
272.14 g/mol |
IUPAC名 |
6-amino-5-bromo-N-methyl-N-propylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14BrN3O/c1-3-4-14(2)10(15)7-5-8(11)9(12)13-6-7/h5-6H,3-4H2,1-2H3,(H2,12,13) |
InChIキー |
JVVJJABRJMEKOM-UHFFFAOYSA-N |
正規SMILES |
CCCN(C)C(=O)C1=CC(=C(N=C1)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)




![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)




![4-[(E)-2-(4-Chlorophenyl)ethenyl]-6-methoxy-8-quinolinamine](/img/structure/B13991959.png)


![N-[2-(2-Naphthalenyl)-5-benzoxazolyl]acetamide](/img/structure/B13991981.png)
